molecular formula C9H7F3O3 B8547760 4-Hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde CAS No. 116314-60-4

4-Hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No. B8547760
Key on ui cas rn: 116314-60-4
M. Wt: 220.14 g/mol
InChI Key: IDHLTDAHMWZQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04963590

Procedure details

A solution containing 2.2 g of 4-hydroxy-3-methoxy-5-trifluoromethylbenzaldehyde in 65 ml of 1 molar BBr3 in dichloromethane was stirred for 2 h at room temperature. Hydrochloric acid was added and the organic phase was separated. The solvent was evaporated in vacuo. Yield 1.4 g (68%), m.p. 188°-192° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:14]C.Cl>B(Br)(Br)Br.ClCCl>[OH:14][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:10]([F:11])([F:12])[F:13])[C:2]=1[OH:1])[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1C(F)(F)F)OC
Name
Quantity
65 mL
Type
solvent
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC=1C=C(C=O)C=C(C1O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.